molecular formula C11H10BrN3O2 B2733732 Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate CAS No. 1678521-73-7

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate

Cat. No.: B2733732
CAS No.: 1678521-73-7
M. Wt: 296.124
InChI Key: RMAZLYLSERNGBR-UHFFFAOYSA-N
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Description

The compound “Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate” seems to be a complex organic molecule. It likely contains an ethyl group, a bromophenyl group, and a triazole group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound “Ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” was synthesized via a one-pot reductive cyclization method .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It has been employed in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, demonstrating its utility in constructing complex molecular architectures. The method allows for the formation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution, highlighting its potential in the synthesis of novel heterocyclic structures (Allin et al., 2005).

Innovations in Triazole Chemistry this compound is foundational in the development of phenylacetylene containing 1,2,3-triazole groups, illustrating the compound's significance in triazole chemistry. The synthesis involves bromination and debrominative decarboxylation steps, showcasing the chemical's adaptability in creating structurally diverse triazole derivatives. This process underlines the importance of this compound in expanding the toolkit for constructing triazole-based molecules with potential applications in various scientific and industrial fields (Zhang et al., 2009).

Building Blocks for Organic Synthesis The compound is recognized for its role in the efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates. These derivatives are important building blocks in organic synthesis, enabling the creation of diverse organic molecules. The methodology utilized to obtain these title compounds demonstrates the utility of this compound in facilitating straightforward and versatile approaches to synthesizing complex organic structures (Khomenko et al., 2016).

Advancements in Coupling Reagents A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, was synthesized for application in solid-phase peptide synthesis, showcasing the broader implications of research involving this compound derivatives. This reagent demonstrates high coupling efficiency and is compatible with Fmoc chemistry, illustrating the potential of this compound in facilitating the development of new synthetic methodologies and its impact on peptide synthesis (Jiang et al., 1998).

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZLYLSERNGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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